1-(Boc-amino)-3-fluorocyclobutane-1-methylamine
Description
Molecular Geometry and Conformational Dynamics
The cyclobutane core in 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine adopts a non-planar "puckered" conformation to alleviate angle strain inherent in four-membered rings. X-ray crystallographic studies of related cyclobutane derivatives reveal bond angles of ~88° at carbon atoms, deviating from the ideal tetrahedral angle of 109.5°. This puckering reduces torsional strain by decreasing eclipsing interactions between adjacent substituents, with out-of-plane dihedral angles averaging 25–35°.
The fluorine atom at position 3 preferentially occupies an equatorial orientation relative to the cyclobutane ring plane, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy in analogous fluorocyclobutanes. This positioning minimizes 1,3-diaxial repulsions between the fluorine and the bulky tert-butoxycarbonyl (Boc) group at position 1. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate three dominant conformers differing by 2.1–3.7 kcal/mol in stability:
| Conformer | Fluorine Orientation | ΔG (kcal/mol) |
|---|---|---|
| I | Equatorial | 0.0 (reference) |
| II | Axial | +2.1 |
| III | Pseudo-equatorial | +1.8 |
Molecular dynamics simulations in explicit solvent (chloroform) show rapid interconversion between conformers with an energy barrier of 4.3 kcal/mol, corresponding to a ring-puckering frequency of 1.2 × 10^12 s⁻¹ at 298 K. The Boc-protected amino group induces additional conformational restrictions through hydrogen bonding with the methylamine moiety, as evidenced by temperature-dependent ^1H NMR line broadening between 233–298 K.
Electronic Effects of Fluorine Substitution on Cyclobutane Ring
Fluorination at position 3 induces significant electronic perturbations in the cyclobutane ring system. Natural bond orbital (NBO) analysis reveals:
- Inductive Effects : The fluorine's electronegativity (-3.98 Pauling) withdraws electron density via σ(C-F) bonds, creating a dipole moment of 1.78 D oriented perpendicular to the ring plane.
- Hyperconjugation : Delocalization of fluorine lone pairs into adjacent σ*(C-C) orbitals stabilizes the ring by 8.7 kcal/mol, as quantified by second-order perturbation theory.
- Anomeric Interactions : In the equatorial conformer, n(F) → σ*(C1-N) hyperconjugation provides additional stabilization (4.3 kcal/mol).
These effects manifest spectroscopically:
- ^19F NMR chemical shift: -118 ppm (vs CFCl₃), indicating strong deshielding
- C-F stretching frequency: 1125 cm⁻¹ (IR), characteristic of axial fluorocyclobutanes
- ^1J(CF) coupling constant: 245 Hz, confirming sp³ hybridization
Comparative electrostatic potential maps show fluorine substitution increases molecular polarity by 38% compared to non-fluorinated analogs, enhancing water solubility (logP = 1.2 vs 2.4 for hydrogen analog).
Steric Implications of Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group introduces substantial steric bulk with a van der Waals volume of 98 ų, constraining rotational freedom about the C1-N bond. Key steric effects include:
- Conformational Locking : The Boc group's tert-butyl moiety forces the methylamine substituent into a gauche orientation relative to the cyclobutane ring, as shown in Table 1.
| Parameter | Boc-Protected | Free Amine |
|---|---|---|
| C1-N-C-C dihedral | 62° | 180° |
| Rotational barrier | 9.8 kcal/mol | 3.2 kcal/mol |
- Crystal Packing : X-ray structures reveal intermolecular C-H···O hydrogen bonds (2.89 Å) between Boc carbonyls and adjacent methyl groups, creating a layered supramolecular architecture.
- Solvent Access : Molecular surface calculations show 73% Boc group exposure in aqueous solution vs 41% in chloroform, explaining its 8.5-fold higher solubility in organic solvents.
The steric bulk also influences chemical reactivity - the Boc group reduces nucleophilic substitution rates at C1 by 3 orders of magnitude compared to unprotected analogs.
Comparative Analysis with Difluorinated Analogs
Systematic comparison with difluorinated cyclobutanes reveals structure-property relationships:
Table 2: Comparative Properties of Fluorocyclobutane Derivatives
Key differences emerge:
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSWSFKAIZTAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(Boc-amino)-3-fluorocyclobutane-1-methylamine features a tert-butoxycarbonyl (Boc) protecting group on the amino function, enhancing the stability of the amine during chemical reactions. The compound consists of a cyclobutane ring with a fluorine atom at the 3-position and a methylamine group at the 1-position. The presence of the Boc group allows for selective reactions crucial in multi-step organic syntheses.
Peptide Synthesis
The primary application of this compound is as a precursor in peptide synthesis. The Boc protecting group is instrumental in preventing unwanted side reactions during coupling processes, thus facilitating the formation of peptides with high specificity and yield.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Application |
|---|---|---|---|
| Boc | High | Mild acid | Peptide synthesis |
| Cbz | Moderate | Strong acid | Limited use in peptides |
| Fmoc | Moderate | Base | Common in solid-phase synthesis |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be modified to develop antiviral compounds with improved efficacy against viral infections.
Biological Research
The compound is also used in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its stability towards nucleophiles allows it to be employed in various biochemical assays.
Table 2: Applications in Biological Studies
| Application Area | Description |
|---|---|
| Enzyme Mechanisms | Investigating catalytic processes involving amines |
| Protein-Ligand Interactions | Studying binding affinities and interaction dynamics |
Synthetic Pathways
The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O). This reaction is usually conducted under anhydrous conditions to prevent hydrolysis, ensuring high yields.
Common Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Reduction reactions yield alcohols or amines.
- Substitution: Nucleophilic substitution at the fluorine atom can produce substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine involves the cleavage of the Boc group under acidic conditions, revealing the free amine. The free amine can then participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorocyclobutane ring provides stability and unique reactivity, making the compound a valuable tool in chemical biology .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular weights, and applications of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine and related compounds:
Notes:
- Fluorine vs.
- Ester vs. Methylamine Groups : Ethyl/isopropyl ester derivatives () introduce lipophilicity, whereas the methylamine group in the target compound improves aqueous solubility and reactivity in coupling reactions.
- Aromatic vs. Aliphatic Modifications : The 4-methoxyphenyl group in adds aromaticity, enabling π-π stacking interactions in drug-receptor complexes.
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): The 3-bromo-4-methoxyphenyl derivative () has a computed XLogP3 of 3.5, indicating high lipophilicity suitable for blood-brain barrier penetration. Monofluoro derivatives (e.g., ethyl ester, ) exhibit moderate LogP values (~2.5–3.0), balancing solubility and membrane permeability.
- Molecular Weight : Most analogs fall within 237–344 g/mol, aligning with Lipinski’s Rule of Five criteria for drug-likeness.
Biological Activity
1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is a compound that incorporates a tert-butoxycarbonyl (Boc) protected amino group linked to a fluorinated cyclobutane structure. This unique configuration imparts distinctive chemical properties, making it significant in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.
The compound's structure can be represented as follows:
Key Features:
- Boc Group: Provides stability and protects the amine during synthesis.
- Fluorinated Cyclobutane: Enhances reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo deprotection under acidic conditions, releasing the free amine. This free amine can then engage in various biochemical reactions, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding: It can interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The fluorine atom in the cyclobutane ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.
Anticancer Potential
Case studies have shown that derivatives of this compound are being investigated for their potential in cancer therapy. For instance, related fluorinated amino acids have been utilized as radiotracers in PET imaging for tumors, indicating a promising avenue for further exploration in cancer diagnostics and treatment .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -
Cancer Imaging Application:
The use of fluorinated amino acids in PET imaging has been documented extensively. In clinical trials involving 611 studies, compounds similar to this compound were assessed for their ability to identify tumor metabolism effectively .
Q & A
Q. What is the typical synthetic pathway for 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine, and what are the critical intermediates?
Methodological Answer: The synthesis typically involves three key steps:
Boc Protection : The primary amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like THF or DCM under basic conditions (e.g., triethylamine) to prevent unwanted side reactions during subsequent steps .
Fluorination : The cyclobutane ring is fluorinated at the 3-position using a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride). This step requires precise temperature control (−20°C to 0°C) to minimize side reactions like ring-opening .
Deprotection : The Boc group is removed under acidic conditions (e.g., TFA in DCM) to regenerate the free amine.
Q. Critical Intermediates :
- Boc-protected cyclobutane precursor (before fluorination).
- Fluorinated intermediate post-Suzuki coupling (if applicable).
Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?
Methodological Answer:
- HPLC : Use reverse-phase HPLC with a C18 column (gradient elution: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% is standard for research use) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z ~246.3 for C₁₀H₁₇FN₂O₂).
- NMR : ¹H and ¹⁹F NMR are critical:
- ¹H NMR: Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and Boc-group tert-butyl signals (δ 1.4 ppm, singlet).
- ¹⁹F NMR: A singlet near δ −180 ppm confirms fluorination at the 3-position .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all steps involving volatile reagents (e.g., TFA) .
- Waste Disposal : Neutralize acidic deprotection waste with sodium bicarbonate before disposal. Fluorinated byproducts require segregated storage for specialized treatment .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can researchers address low yields during the fluorination step, and what side reactions are common?
Methodological Answer: Common Issues :
- Ring-opening : Fluorination agents like DAST can cause cyclobutane ring degradation. Mitigate by using milder agents (e.g., Selectfluor®) or lower temperatures .
- Incomplete Fluorination : Optimize stoichiometry (1.2–1.5 equivalents of fluorinating agent) and reaction time (12–24 hours).
Q. Troubleshooting :
Q. What strategies are effective for resolving stereochemical ambiguities in the fluorinated cyclobutane core?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% TFA .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- NOE NMR Experiments : 2D NOESY can identify spatial proximity between fluorine and adjacent protons to infer stereochemistry .
Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications (e.g., peptide coupling)?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions.
- Steric Effects : The 3-fluoro group may hinder access to the amine in coupling reactions. Use activating agents like HATU or PyBOP to improve efficiency .
- Stability Studies : Monitor decomposition under basic conditions (e.g., during Boc deprotection) via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What analytical methods are suitable for detecting degradation products during long-term storage?
Methodological Answer:
- LC-MS/MS : Quantify hydrolyzed products (e.g., free amine or defluorinated derivatives) using a triple quadrupole mass spectrometer in MRM mode .
- Karl Fischer Titration : Measure residual moisture in stored samples (keep <0.1% to prevent hydrolysis) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions to identify major degradation pathways .
Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines used .
- Dose-Response Curves : Generate EC₅₀ values under standardized conditions to normalize potency comparisons.
- Molecular Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic effects of the fluorine substituent with observed bioactivity .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for the Boc deprotection step?
Methodological Answer:
- Acid Sensitivity : Overly harsh conditions (e.g., excess TFA or prolonged reaction times) can degrade the cyclobutane core. Optimize by using shorter deprotection times (30–60 minutes) and dilute TFA (20% v/v) .
- Solvent Effects : DCM provides better stability than THF during deprotection. Confirm solvent choice in protocols .
Q. How can researchers validate the reproducibility of fluorination protocols across different labs?
Methodological Answer:
- Round-Robin Testing : Distribute a standardized precursor to multiple labs for fluorination under identical conditions. Compare yields and purity via interlaboratory HPLC/MS data .
- Quality Control (QC) : Require certificates of analysis (CoA) for starting materials, including residual solvent and heavy metal content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
